4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-(2-aminoethylsulfamoyl)-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3S/c1-12-5-6(4-7(12)8(10)13)16(14,15)11-3-2-9/h4-5,11H,2-3,9H2,1H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDHQNOBMSRBAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)S(=O)(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901161038 | |
| Record name | 4-[[(2-Aminoethyl)amino]sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901161038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-88-6 | |
| Record name | 4-[[(2-Aminoethyl)amino]sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(2-Aminoethyl)amino]sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901161038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide is serine proteases. Serine proteases are a type of protease enzymes that cleave peptide bonds in proteins, playing a pivotal role in numerous biological processes.
Mode of Action
4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide acts as a serine protease inhibitor. It binds to the active site of the enzyme, preventing it from interacting with its substrates. This results in the inhibition of the enzyme’s activity, thereby modulating the biological processes that the enzyme is involved in.
Pharmacokinetics
The pharmacokinetics of 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is soluble in water, which could facilitate its absorption and distribution in the body.
Action Environment
The action of 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body. Additionally, the compound’s stability might be influenced by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide is commonly used as a protease inhibitor. It can inhibit the activity of various proteases, such as serine proteases, tyrosine proteases, and arginine proteases. In biochemical research and laboratories, it is used in the purification and protection process of recombinant proteins to maintain the integrity and stability of proteins.
Biological Activity
4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide (CAS: 1000932-88-6) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitumor properties. This article provides a comprehensive overview of the compound's biological activity, synthesizing findings from various studies.
The molecular formula of 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide is , with a molecular weight of 246.28 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₄O₃S |
| Molecular Weight | 246.28 g/mol |
| CAS Number | 1000932-88-6 |
| Appearance | Not specified |
| Solubility | Not specified |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide. Research indicates that compounds with similar structures exhibit significant activity against Mycobacterium tuberculosis (Mtb), particularly those targeting the MmpL3 protein, which is crucial for mycolic acid transport in bacterial cell walls.
In a study focused on structure-activity relationships (SAR), it was found that modifications to the pyrrole ring can enhance anti-tubercular activity. For instance, certain substitutions led to minimal inhibitory concentrations (MIC) below 0.016 μg/mL against drug-resistant strains of Mtb .
Antitumor Activity
Pyrrole derivatives have also been investigated for their potential as anticancer agents. Compounds similar to 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide have demonstrated efficacy in inhibiting growth in various cancer cell lines. The mechanism often involves interaction with ATP-binding domains of tyrosine kinases, leading to disrupted signaling pathways essential for tumor growth .
Case Studies
-
Anti-Tuberculosis Activity
- Study : A recent investigation into pyrrole-2-carboxamides revealed that specific modifications significantly improved their efficacy against Mtb.
- Findings : Compound modifications enhanced potency and reduced cytotoxicity, suggesting that similar alterations could be beneficial for 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide .
- Anticancer Properties
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s sulfamoyl (-SO₂-NH-) and carboxamide (-CONH₂) groups are susceptible to hydrolysis under acidic or alkaline conditions.
Key Findings :
-
The carboxamide group hydrolyzes faster than the sulfamoyl group due to steric protection of the latter by the pyrrole ring.
-
Hydrolysis rates depend on solvent polarity, with water accelerating the reaction compared to ethanol .
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl moiety acts as a leaving group in nucleophilic displacement reactions.
Mechanistic Notes :
-
The aminoethyl side chain enhances nucleophilicity at the sulfamoyl nitrogen, enabling alkylation/acylation .
-
Steric hindrance from the pyrrole ring limits substitution at the 2- and 5-positions .
Electrophilic Aromatic Substitution (EAS)
The pyrrole ring’s electron-rich nature permits EAS, though substituents direct reactivity.
Regioselectivity :
-
The electron-withdrawing sulfamoyl group deactivates the ring, directing electrophiles to the 3- and 5-positions .
-
Methyl and carboxamide groups at positions 1 and 2 further modulate reactivity .
Coordination Chemistry
The aminoethylsulfamoyl group acts as a ligand for metal ions, forming complexes.
| Metal Ion | Conditions | Application | Source |
|---|---|---|---|
| Cu(II) | pH 7.4, aqueous ethanol, RT | Potential antimicrobial agents | |
| Fe(III) | Methanol, 60°C, 2 hrs | Catalytic oxidation studies |
Structural Insights :
-
The sulfamoyl nitrogen and carboxamide oxygen participate in chelation, forming stable five-membered rings .
Bioconjugation Reactions
The aminoethyl group enables covalent modification for biochemical applications.
| Reagent | Target | Application | Source |
|---|---|---|---|
| NHS-ester probes | Lysine residues | Fluorescent labeling for protein interaction studies | |
| Maleimide derivatives | Thiol groups | Antibody-drug conjugates |
Optimization :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrrole-2-carboxamide derivatives with modifications at the 4-position. Below is a detailed comparison with key analogs, focusing on structural features, synthetic yields, and characterization data.
Key Findings
Structural Variations: The target compound’s sulfamoyl-ethylamine group distinguishes it from analogs like 69 and 70, which feature guanidine-like or imino-aminomethyl substituents. Compound 69’s guanidine-like side chain may enhance basicity compared to the sulfamoyl group, but its lack of characterization suggests synthetic challenges or instability during purification .
Synthetic Efficiency :
- Compound 69 achieved a high yield (92%) but formed a brown solid, indicating possible impurities or decomposition. This contrasts with the target compound, which likely requires optimized purification protocols to avoid similar issues.
- Compound 70 ’s synthesis was reported without yield data, highlighting variability in reproducibility for this chemical family.
Physicochemical Properties :
- The sulfamoyl group in the target compound likely improves water solubility compared to the hydrophobic guanidine analogs, making it more suitable for in vitro assays.
- Analogs like 69 and 70 may exhibit stronger interactions with anionic biological targets (e.g., kinases or proteases) due to their positively charged substituents, whereas the sulfamoyl group offers neutral-to-mild polarity.
Research Implications and Limitations
- Gaps in Data : The evidence provided lacks pharmacokinetic or potency data for the target compound, limiting direct biological comparisons. Analogs like 69 and 70 also lack detailed characterization, emphasizing the need for further studies.
- Structural Optimization : Replacing the guanidine group (as in 69 ) with a sulfamoyl moiety may reduce toxicity risks associated with highly basic groups while retaining target affinity.
Preparation Methods
Amide Coupling Using HATU and DIPEA in DMSO
One common method involves coupling a carboxylic acid derivative of the pyrrole with 1-methyl-1H-1,2,4-triazol-3-amine analogs, which can be adapted for the aminoethyl sulfamoyl group.
| Parameter | Details |
|---|---|
| Reagents | Carboxylic acid derivative, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), amine component |
| Solvent | DMSO |
| Temperature | Room temperature |
| Reaction Time | Multiple additions over several hours to days, with stirring and occasional heating |
| Yield | Approximately 20-25% |
| Purification | MDAP (Mass-Directed Automated Purification) or column chromatography |
This approach allows stepwise addition of coupling reagents and amine to drive the reaction to completion despite solubility challenges.
Sulfonamide Formation via Sulfonyl Chloride Intermediate
Sulfonamide formation is typically achieved by reacting an amine with a sulfonyl chloride under basic conditions.
| Parameter | Details |
|---|---|
| Reagents | 2-Aminoethylamine, sulfonyl chloride derivative of pyrrole carboxamide |
| Solvent | Toluene or dichloromethane |
| Temperature | Ambient to reflux (up to 100-150°C) |
| Reaction Time | 1 to several hours |
| Yield | Variable, typically moderate to good (20-70%) |
| Purification | Extraction, washing with brine, drying over anhydrous salts, silica gel chromatography |
Microwave irradiation has been used to accelerate sulfonamide formation, reducing reaction time significantly.
Methylation of Pyrrole Nitrogen
Methylation of the pyrrole nitrogen is often performed prior to or after amide/sulfonamide formation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
| Parameter | Details |
|---|---|
| Reagents | Methyl iodide or dimethyl sulfate, base (e.g., potassium carbonate) |
| Solvent | Acetonitrile, DMF or similar |
| Temperature | Ambient to reflux |
| Reaction Time | Several hours |
| Yield | High (typically >70%) |
| Purification | Standard extraction and chromatography |
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonamide formation | 2-Aminoethylamine + sulfonyl chloride, base | 25-150°C | 1-3 hours | 20-70 | Microwave irradiation can shorten time |
| Amide coupling | HATU, DIPEA, DMSO | Room temp | Hours to days | 20-25 | Multiple reagent additions improve yield |
| Pyrrole N-methylation | Methyl iodide, base | RT to reflux | Several hours | >70 | Usually performed before coupling steps |
| Purification | Silica gel chromatography or preparative HPLC | N/A | N/A | N/A | Essential for product purity |
Research Findings and Optimization Notes
- Yield Optimization: The coupling reactions often suffer from incomplete conversion due to solubility issues; repeated addition of coupling agents and amines can improve yields.
- Reaction Atmosphere: Inert atmosphere (nitrogen or argon) is preferred during palladium-catalyzed steps or sensitive coupling reactions to prevent oxidation.
- Solvent Choice: Polar aprotic solvents like DMSO and DMF enhance coupling efficiency; toluene is favored for sulfonamide formation due to its high boiling point and inertness.
- Temperature Control: Elevated temperatures (up to 150°C) accelerate sulfonamide formation but require careful monitoring to avoid decomposition.
- Purification: Multi-step purification involving extraction, drying, and chromatographic separation is critical to isolate the target compound with high purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
